molecular formula C22H30BNO6S B13654884 Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B13654884
M. Wt: 447.4 g/mol
InChI Key: XLNHWWHOQRDESH-UHFFFAOYSA-N
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Description

Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a 1,4-dicarbonyl compound and an amine.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation using mesitylsulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its functional groups. The mesitylsulfonyl group can act as an electrophile, while the boronate ester can participate in reactions with nucleophiles. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing various chemical and biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(tosyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-(mesitylsulfonyl)-4-(phenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the mesitylsulfonyl and boronate ester groups, which provide distinct reactivity and functionalization options compared to similar compounds. This makes it a valuable tool in synthetic chemistry and various research applications.

Properties

Molecular Formula

C22H30BNO6S

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,4,6-trimethylphenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C22H30BNO6S/c1-9-28-20(25)18-12-17(23-29-21(5,6)22(7,8)30-23)13-24(18)31(26,27)19-15(3)10-14(2)11-16(19)4/h10-13H,9H2,1-8H3

InChI Key

XLNHWWHOQRDESH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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